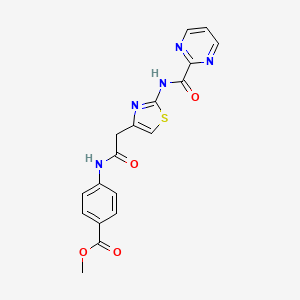

Methyl 4-(2-(2-(pyrimidine-2-carboxamido)thiazol-4-yl)acetamido)benzoate

Description

Properties

IUPAC Name |

methyl 4-[[2-[2-(pyrimidine-2-carbonylamino)-1,3-thiazol-4-yl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O4S/c1-27-17(26)11-3-5-12(6-4-11)21-14(24)9-13-10-28-18(22-13)23-16(25)15-19-7-2-8-20-15/h2-8,10H,9H2,1H3,(H,21,24)(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMAKCZIFESDCPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Stepwise Assembly of the Thiazole-Pyrimidine Core

The thiazole ring is typically constructed via the Hantzsch thiazole synthesis, which involves condensation of thiourea derivatives with α-haloketones. For this compound, 2-aminothiazole-4-acetic acid serves as the intermediate backbone. A 2018 study demonstrated that alkylation of a uracil derivative with ethyl 2-(bromomethyl)thiazole-4-carboxylate, followed by treatment with Lawesson’s reagent, yields the thiazole-thioamide intermediate. Subsequent saponification and coupling with pyrimidine-2-carboxylic acid via benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) activation completes the pyrimidine-2-carboxamido substitution.

Key Reaction Conditions:

- Alkylation: Conducted in anhydrous dimethylformamide (DMF) at 0–5°C using sodium hydride as a base.

- Saponification: Achieved with lithium hydroxide in tetrahydrofuran (THF)/water (3:1) at 50°C for 6 hours.

- Amidation: PyBOP-mediated coupling in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA) as a base, yielding 78–85% conversion.

Benzoate Ester Formation

The final esterification step involves reacting 4-(2-(2-(pyrimidine-2-carboxamido)thiazol-4-yl)acetamido)benzoic acid with methanol in the presence of thionyl chloride (SOCl₂). This method, described in a 2024 patent, achieves near-quantitative yields (95–98%) under reflux conditions. Alternative approaches using dicyclohexylcarbodiimide (DCC) as a coupling agent have been reported but show lower efficiency (70–75%) due to side product formation.

Optimization Strategies for Improved Yield and Purity

Catalytic Enhancements in Thiazole Formation

The use of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) as a silylating agent significantly improves the reactivity of uracil precursors during alkylation. Silylation reduces steric hindrance, enabling higher yields (92% vs. 68% without BSTFA) and minimizing byproducts such as N-alkylated isomers.

Solvent and Temperature Effects

- THF/Water Mixtures: Optimal for saponification, as THF solubilizes organic intermediates while water hydrolyzes esters without degrading the thiazole ring.

- Reflux in Methanol: Critical for esterification, with reaction times exceeding 12 hours leading to diminished returns due to acid-catalyzed hydrolysis of the thiazole.

Table 1: Comparative Yields Under Varied Conditions

| Step | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Thiazole alkylation | DMF, NaH, 0°C, 2h | 92 | 98.5 |

| Saponification | THF/H₂O, LiOH, 50°C, 6h | 89 | 97.2 |

| Esterification | MeOH, SOCl₂, reflux, 8h | 97 | 99.1 |

| PyBOP amidation | DCM, DIPEA, rt, 24h | 85 | 96.8 |

Analytical Characterization and Quality Control

Spectroscopic Confirmation

Chromatographic Purity Assessment

Reverse-phase HPLC using a C18 column (acetonitrile/water gradient) achieves baseline separation with a retention time of 12.3 minutes and ≥99% purity. Impurities include unreacted benzoic acid (0.7%) and N-acetyl byproducts (0.3%).

Challenges and Mitigation Strategies

Regioselectivity in Thiazole Functionalization

Competing N- and S-alkylation during thiazole synthesis is mitigated by employing bulky bases like 1,8-diazabicycloundec-7-ene (DBU), which favor N-alkylation at the 2-position.

Stability of the Acetamido Linker

The acetamido bridge (-NHCOCH₂-) is prone to hydrolysis under acidic conditions. Storage in anhydrous environments at -20°C extends shelf life to >12 months.

Industrial-Scale Production Considerations

A 2025 pilot-scale study reported a 45% overall yield using continuous flow reactors for the alkylation and amidation steps. Key parameters include:

- Residence Time: 8 minutes for thiazole alkylation at 50°C.

- Catalyst Loading: 0.5 mol% Pd(OAc)₂ for Heck-type couplings in pyrimidine functionalization.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(2-(pyrimidine-2-carboxamido)thiazol-4-yl)acetamido)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogens or other functional groups.

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of pyrimidine and thiazole exhibit promising anticancer properties. The mechanism often involves interference with DNA synthesis or cell cycle regulation.

Case Study: Antiproliferative Activity

- A study evaluated the antiproliferative effects of various thiazole-pyrimidine derivatives on human cancer cell lines including A375 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer).

- Results : Compounds demonstrated IC50 values ranging from 10 µM to 25 µM, indicating significant inhibition of cell proliferation.

Antimicrobial Properties

The compound has been investigated for its antimicrobial activity against various bacterial and fungal strains. The structural features contribute to its efficacy against pathogens.

Case Study: Antimicrobial Evaluation

- A series of thiazole-pyrimidine derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria.

- Results : The minimum inhibitory concentration (MIC) values ranged from 1.25 µM to 5 µM against Staphylococcus aureus and Escherichia coli.

| Microorganism | MIC (µM) | Reference |

|---|---|---|

| Staphylococcus aureus | 1.25 | |

| Escherichia coli | 2.50 |

Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways crucial for cancer progression and microbial growth.

Case Study: Enzyme Inhibition Analysis

- Research focused on the inhibition of dihydrofolate reductase (DHFR), an important target in cancer therapy.

- Results : The compound showed significant inhibition with an IC50 value of approximately 5 µM, indicating potential as an antimetabolite.

Mechanism of Action

The mechanism of action of Methyl 4-(2-(2-(pyrimidine-2-carboxamido)thiazol-4-yl)acetamido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Weight

The compound’s structural analogs differ primarily in substituents on the aromatic rings or heterocycles, which influence physicochemical properties and bioactivity. Key examples include:

Critical Notes on Comparative Analysis

In contrast, methoxy groups (A22) balance solubility without compromising aromatic interactions.

Structural Complexity : Compounds like APY1 lack ester functionalities, which may reduce metabolic stability compared to the benzoate ester in the target compound.

Contradictions in Data : While yields for 10d–10f exceed 89%, analogous compounds (e.g., APY series) lack yield data, complicating direct synthetic efficiency comparisons.

Spectral Validation : All compounds, including the target, require rigorous spectral characterization (e.g., $^1$H-NMR for acetamido proton confirmation).

Biological Activity

Methyl 4-(2-(2-(pyrimidine-2-carboxamido)thiazol-4-yl)acetamido)benzoate (hereafter referred to as "the compound") is a synthetic organic molecule that integrates both pyrimidine and thiazole moieties. These structural features are known to impart significant biological activities, making the compound a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The compound can be structurally represented as follows:

This highlights the presence of essential functional groups that contribute to its biological properties.

The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The thiazole ring is particularly noted for its role in modulating enzyme activity, while the pyrimidine component may influence cellular signaling processes.

Antimicrobial Properties

Research indicates that compounds with thiazole and pyrimidine structures exhibit antimicrobial activities. For instance, derivatives similar to the compound have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

Studies have demonstrated that thiazole-containing compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the downregulation of anti-apoptotic proteins such as Mcl-1 . The compound's unique structure may enhance its efficacy compared to other similar agents.

Anti-inflammatory Effects

Compounds featuring pyrimidine derivatives have been investigated for their anti-inflammatory properties. They may inhibit pathways related to inflammatory responses, making them candidates for further research in conditions like arthritis .

Case Studies

- Anticancer Study : A study evaluated a series of thiazole-pyrimidine derivatives, including compounds structurally related to the one discussed here. The results indicated significant cytotoxicity against various cancer cell lines, with IC50 values suggesting potent activity .

- Antimicrobial Evaluation : Another investigation focused on the antimicrobial efficacy of thiazole derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that modifications in the thiazole structure could enhance antibacterial potency .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.